![molecular formula C12H11NO3 B372259 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 13680-12-1](/img/structure/B372259.png)
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan
Descripción general
Descripción
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a chemical compound with the formula C12H11NO3 . It contains 27 atoms in total, including 11 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 29 bonds, including 18 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 nitro group (aromatic), and 1 Furane .Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Analysis :
- The thermal reaction of 3-Nitrobenzo[b]furan with 1-diethylaminopropyne results in an addition product where an oxygen atom of the nitro group is transferred to the acetylene, providing insights into the reactivity of nitrobenzofurans (Wit et al., 1980).
- A Pd/C catalyzed reaction in water enables efficient synthesis of 2-substituted benzo[b]furans/nitrobenzo[b]furans, demonstrating a method that can tolerate various functional groups (Pal et al., 2003).
- Hypervalent iodine-induced oxidative cyclization is utilized to synthesize various 3-alkyl-2-nitrobenzo[b]furans, offering an efficient functionalization method for these compounds (Lu et al., 2012).
- The first synthesis of 4-, 5-, and 6-nitrobenzo[b]furans through Sonogashira cross-coupling reaction and subsequent cyclization demonstrates a novel approach to synthesizing these compounds (Dai & Lai, 2002).
Chemical Properties and Reactions :
- Tandem conjugate addition reactions using 1-nitrocyclohexene and methyl 4-hydroxy-2-butynoate in the presence of potassium tert-butoxide yield a product, methyl cis-3a-nitrooctahydrobenzo[b]furan-Δ3, α-acetate, showcasing the scope of reactions involving nitrobenzo[b]furans (Yakura et al., 1998).
- The gas-phase basicity of furan and its nitro derivatives, including 2-nitrofuran, has been analyzed, indicating the protonation preferences of these compounds and their potential in various chemical processes (Esseffar et al., 2002).
Potential Biological Activity and Applications :
- The antibacterial activities of 2-nitrobenzo[b]furan derivatives have been evaluated, indicating considerable activities against various bacteria, highlighting their potential biomedical applications (Ohishi et al., 1985).
- Compounds containing 2-nitrobenzo[b]furan structures have been synthesized and characterized, with potential in vitro screening for anti-leishmanial activity, suggesting a role in developing new medicinal treatments (Dias et al., 2015).
Propiedades
IUPAC Name |
8-nitro-1,2,3,4-tetrahydrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZZDUWXRGPYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

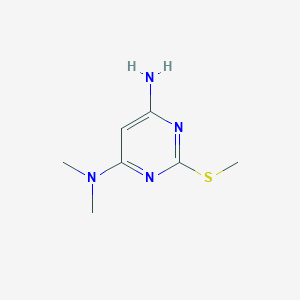
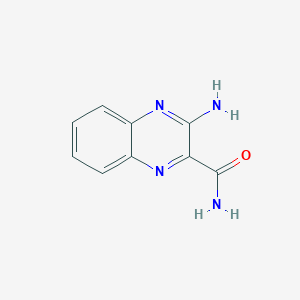
![ethyl 1,2-dimethyl-4-{[(methylamino)carbothioyl]amino}-1H-imidazole-5-carboxylate](/img/structure/B372180.png)
![Ethyl methyl[6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]carbamate](/img/structure/B372183.png)
![5-[(2,2-dimethoxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B372187.png)
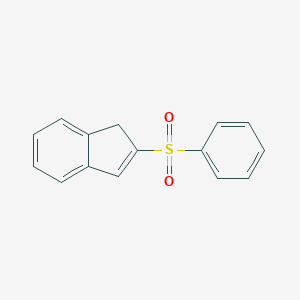
![1-Chloro-2-[(4-methylphenyl)sulfonyl]indane](/img/structure/B372189.png)
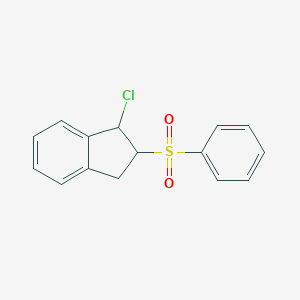
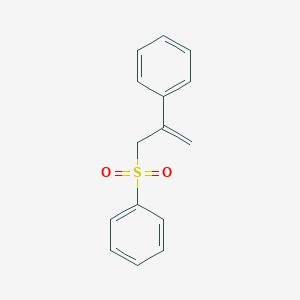
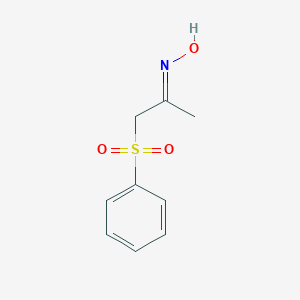
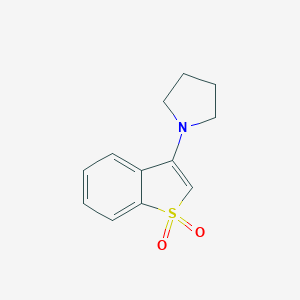
![4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1',2':3,4]cyclobuta[1,2-a]indene](/img/structure/B372198.png)
![5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B372199.png)
![Hexahydrothieno[3',4':3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide](/img/structure/B372201.png)